molecular formula C12H15NO3S2 B2369827 Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034577-15-4

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2369827
CAS No.: 2034577-15-4
M. Wt: 285.38
InChI Key: LTAHMFCTVSMBTC-UHFFFAOYSA-N
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Description

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a thioester functional group

Scientific Research Applications

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Future Directions

The future directions in the study and application of such compounds are promising. Pyrrolidine and thiophene derivatives are of great interest in medicinal chemistry due to their wide range of therapeutic properties . Therefore, the design and synthesis of new pyrrolidine and thiophene compounds with different biological profiles is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thioester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the thioester group.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thioesters or thiols.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of a thiophene ring and a pyrrolidine ring linked by a thioester group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

methyl 2-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-16-11(14)8-18-9-4-5-13(7-9)12(15)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAHMFCTVSMBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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